molecular formula C9H4ClNO4 B13704157 4-Chloro-6-nitrocoumarin

4-Chloro-6-nitrocoumarin

Cat. No.: B13704157
M. Wt: 225.58 g/mol
InChI Key: DFRDRBNFVFARFA-UHFFFAOYSA-N
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Description

4-Chloro-6-nitrocoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are characterized by their benzene and α-pyrone rings fused together

Preparation Methods

The synthesis of 4-Chloro-6-nitrocoumarin typically involves the nitration of 4-chlorocoumarin. One common method includes treating 4-chlorocoumarin with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 6-nitro derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-6-nitrocoumarin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various acids and bases. Major products formed from these reactions include 4-amino-6-nitrocoumarin and various substituted coumarin derivatives.

Scientific Research Applications

4-Chloro-6-nitrocoumarin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitrocoumarin and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

4-Chloro-6-nitrocoumarin can be compared with other nitro-substituted coumarins such as 4-chloro-3-nitrocoumarin and 4-chloro-7-nitrocoumarin. These compounds share similar structural features but differ in the position of the nitro group, which can significantly affect their chemical reactivity and biological activity. The unique positioning of the nitro group in this compound makes it particularly interesting for specific applications in synthetic chemistry and biological research .

Properties

Molecular Formula

C9H4ClNO4

Molecular Weight

225.58 g/mol

IUPAC Name

4-chloro-6-nitrochromen-2-one

InChI

InChI=1S/C9H4ClNO4/c10-7-4-9(12)15-8-2-1-5(11(13)14)3-6(7)8/h1-4H

InChI Key

DFRDRBNFVFARFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)Cl

Origin of Product

United States

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